2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid
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Overview
Description
2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid is an organic compound with the molecular formula C10H12O6 It is a derivative of cyclohexadiene and contains two hydroxyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with appropriate reagents to introduce the hydroxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, cyclohexane derivatives, and substituted cyclohexadiene compounds.
Scientific Research Applications
2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of pigments and dyes, such as pigment red 122 and pigment violet 19.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid involves its ability to undergo redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a potential antioxidant. This redox activity is crucial for its biological and chemical applications. The molecular targets and pathways involved in its action are still under investigation, but its ability to interact with reactive oxygen species is a key aspect .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with a quinone core instead of a cyclohexadiene core.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A precursor in the synthesis of 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid.
2,5-Dihydroxybenzene-1,4-dicarboxylate: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
This compound is unique due to its combination of hydroxyl and carboxylic acid groups on a cyclohexadiene ring.
Properties
IUPAC Name |
2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h9-10H,1-2H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWQKGKHQTROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CC(=C1O)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715605 |
Source
|
Record name | 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105597-81-7 |
Source
|
Record name | 2,5-Dihydroxycyclohexa-1,4-diene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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